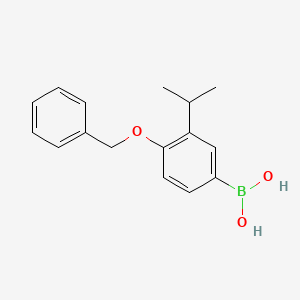
(4-(Benzyloxy)-3-isopropylphenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(Benzyloxy)-3-isopropylphenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom connected to two hydroxyl groups and one carbon-based substituent. This particular compound features a benzyloxy group and an isopropyl group attached to a phenyl ring, which is further connected to a boronic acid moiety. Boronic acids are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to their ability to form stable carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Benzyloxy)-3-isopropylphenyl)boronic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the corresponding aryl halide, such as (4-(benzyloxy)-3-isopropylphenyl) bromide.
Borylation Reaction: The aryl halide undergoes a borylation reaction with a boron-containing reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base like potassium carbonate.
Hydrolysis: The resulting boronate ester is then hydrolyzed to yield the desired boronic acid.
Industrial Production Methods
Industrial production of boronic acids often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the recycling of catalysts and reagents is crucial for cost-effective and sustainable industrial production .
Analyse Des Réactions Chimiques
Types of Reactions
(4-(Benzyloxy)-3-isopropylphenyl)boronic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium perborate
Reduction: Sodium borohydride
Substitution: Palladium catalyst, aryl or vinyl halides, base (e.g., potassium carbonate), solvent (e.g., THF)
Major Products
Oxidation: Phenols
Reduction: Hydrocarbons
Substitution: Biaryl compounds
Applications De Recherche Scientifique
(4-(Benzyloxy)-3-isopropylphenyl)boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (4-(Benzyloxy)-3-isopropylphenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as sensing and catalysis. The boron atom in the boronic acid moiety acts as a Lewis acid, facilitating the formation of boronate esters with diols. This interaction is crucial for the compound’s role in sensing and molecular recognition .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenylboronic acid
- 4-(Trifluoromethyl)phenylboronic acid
- 3,5-Dichlorophenylboronic acid
Uniqueness
(4-(Benzyloxy)-3-isopropylphenyl)boronic acid is unique due to the presence of both benzyloxy and isopropyl groups on the phenyl ring. These substituents can influence the compound’s reactivity and selectivity in chemical reactions. The benzyloxy group can act as an electron-donating group, while the isopropyl group can provide steric hindrance, affecting the compound’s behavior in various applications .
Propriétés
Formule moléculaire |
C16H19BO3 |
|---|---|
Poids moléculaire |
270.1 g/mol |
Nom IUPAC |
(4-phenylmethoxy-3-propan-2-ylphenyl)boronic acid |
InChI |
InChI=1S/C16H19BO3/c1-12(2)15-10-14(17(18)19)8-9-16(15)20-11-13-6-4-3-5-7-13/h3-10,12,18-19H,11H2,1-2H3 |
Clé InChI |
XUERJFXWUCDPEF-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=C(C=C1)OCC2=CC=CC=C2)C(C)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


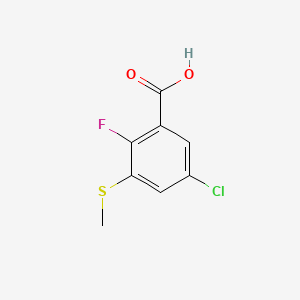

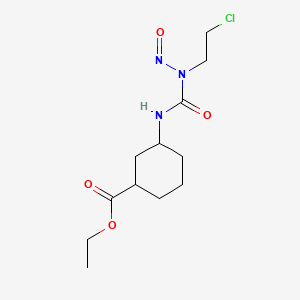
![1-Bromo-4-[(1Z)-2-(4-bromo-3-methylphenyl)ethenyl]-2-methylbenzene](/img/structure/B14018745.png)
![3-(Imidazo[1,2-a]pyridin-2-yl)benzoic acid](/img/structure/B14018751.png)
![6-Cyclohexyl-8-oxa-6-azabicyclo[3.2.1]octane](/img/structure/B14018762.png)

![5-(3-Methylanilino)-2-[(4-methylphenyl)sulfonylamino]-5-oxopentanoic acid](/img/structure/B14018772.png)
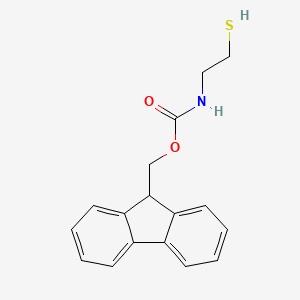

![N-(Benzo[1,3]dioxol-5-ylmethylideneamino)-N-methyl-4-nitro-aniline](/img/structure/B14018783.png)
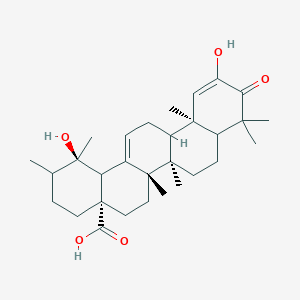
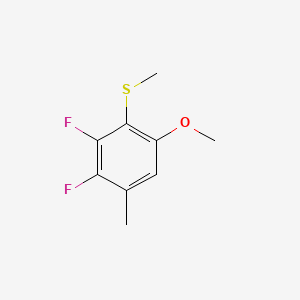
![4-chloro-3-iodo-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B14018796.png)
